
Guanosine, 2'-deoxy-8-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine, 2’-deoxy-8-methyl- is a modified nucleoside derived from guanine It is characterized by the addition of a methyl group at the 8th position of the guanine base and the absence of a hydroxyl group at the 2’ position of the ribose sugar
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-deoxy-8-methyl- typically involves the methylation of 2’-deoxyguanosine. One common method includes the use of a methyl radical generating system to introduce the methyl group at the 8th position of the guanine base . The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the selective methylation of the desired position.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such nucleoside analogs generally involves large-scale chemical synthesis techniques. These methods may include the use of automated synthesizers and purification systems to produce high-purity compounds suitable for research and industrial applications.
化学反応の分析
Types of Reactions
Guanosine, 2’-deoxy-8-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically controlled to ensure the desired outcome, including temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxo-derivatives, while substitution reactions may yield various functionalized nucleosides.
科学的研究の応用
Guanosine, 2’-deoxy-8-methyl- has several scientific research applications:
Chemistry: It is used in the study of nucleic acid chemistry and the development of nucleoside analogs.
Biology: It plays a role in the investigation of DNA and RNA structures and functions.
Medicine: It is explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the synthesis of specialized nucleic acids for various industrial applications
作用機序
The mechanism of action of Guanosine, 2’-deoxy-8-methyl- involves its incorporation into nucleic acids, where it can influence the structure and function of DNA and RNA. It may interact with specific molecular targets, such as enzymes involved in nucleic acid metabolism, and modulate various biochemical pathways. For example, it has been shown to stabilize Z-RNA structures, which are involved in the interferon-response pathway .
類似化合物との比較
Similar Compounds
Guanosine: The parent compound without the methyl group at the 8th position.
2’-Deoxyguanosine: The parent compound without the methyl group and with a hydroxyl group at the 2’ position.
8-Methylguanosine: A similar compound with a methyl group at the 8th position but with a hydroxyl group at the 2’ position.
Uniqueness
Guanosine, 2’-deoxy-8-methyl- is unique due to the combination of the methyl group at the 8th position and the absence of the hydroxyl group at the 2’ position. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
特性
分子式 |
C11H15N5O4 |
|---|---|
分子量 |
281.27 g/mol |
IUPAC名 |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-methyl-5H-purin-6-one |
InChI |
InChI=1S/C11H15N5O4/c1-4-13-8-9(14-11(12)15-10(8)19)16(4)7-2-5(18)6(3-17)20-7/h5-8,17-18H,2-3H2,1H3,(H2,12,15,19)/t5-,6+,7+,8?/m0/s1 |
InChIキー |
HZIMFRZHASDITR-FWYCZPIQSA-N |
異性体SMILES |
CC1=NC2C(=O)NC(=N)N=C2N1[C@H]3C[C@@H]([C@H](O3)CO)O |
正規SMILES |
CC1=NC2C(=O)NC(=N)N=C2N1C3CC(C(O3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




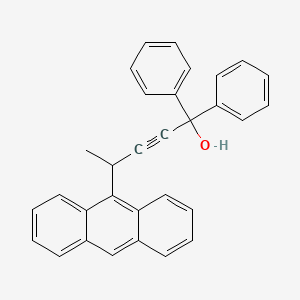
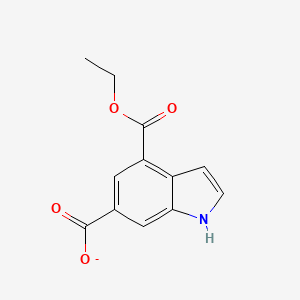
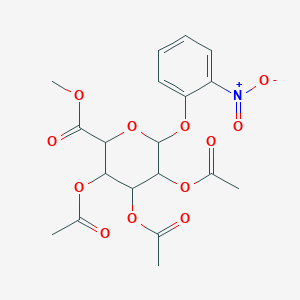

![8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12335510.png)
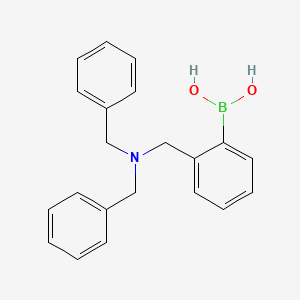
![[(2R,3R,4S,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12335521.png)
![Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate](/img/structure/B12335528.png)
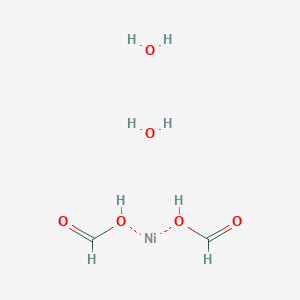

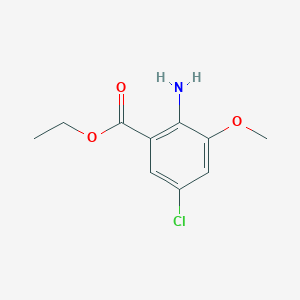
![8-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12335551.png)
